pentyl(propan-2-yl)amine

Catalog No.
S3340260
CAS No.
36343-02-9
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pentyl(propan-2-yl)amine

CAS Number

36343-02-9

Product Name

pentyl(propan-2-yl)amine

IUPAC Name

N-propan-2-ylpentan-1-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-4-5-6-7-9-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

QCWXZFZXEGTLOV-UHFFFAOYSA-N

SMILES

CCCCCNC(C)C

Canonical SMILES

CCCCCNC(C)C

Pentyl(propan-2-yl)amine, also known as N-pentyl-2-propan-2-ylamine, is an organic compound characterized by its aliphatic amine structure. It consists of a pentyl group (a five-carbon straight chain) attached to a nitrogen atom, which is also bonded to an isopropyl group (a branched three-carbon chain). The molecular formula for pentyl(propan-2-yl)amine is C8H19NC_8H_{19}N, and it has a molecular weight of approximately 143.25 g/mol. This compound's structural features suggest potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Flammability: Amines are generally flammable liquids [].
  • Corrosivity: Amines can be irritating to the skin and eyes.
  • Toxicity: Information on the specific toxicity of isopropylamine is unavailable. However, amines can have varying degrees of toxicity depending on their structure.

Identification and Properties:

-Pentanamine, N-(1-methylethyl)-, also known as N-isopropyl-N-pentylamine or isopropylamylamine, is a primary amine with the chemical formula C8H19N. It has a molecular weight of 143.27 g/mol and a boiling point of 184 °C.

Potential Applications:

While research on 1-Pentanamine, N-(1-methylethyl)- is limited, potential scientific research applications based on its structure and properties include:

  • Organic synthesis: As a primary amine, it could be used as a building block in the synthesis of more complex organic molecules, such as pharmaceuticals or functional materials [].
  • Corrosion inhibition: Amines can act as corrosion inhibitors by forming a protective film on metal surfaces. Research is needed to determine the effectiveness of 1-Pentanamine, N-(1-methylethyl)- in this application [].
  • Catalysis: Amines can be used as ligands in catalysts, which are substances that increase the rate of a chemical reaction. Further research is required to explore the potential catalytic applications of 1-Pentanamine, N-(1-methylethyl)- [].
Typical of amines:

  • Oxidation: The compound can be oxidized to form corresponding oxides or higher oxidation states, such as nitroso or nitrile derivatives.
  • Reduction: It can participate in reduction reactions to yield secondary or tertiary amines.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, replacing halides or other functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used in the reactions.

Research into the biological activity of pentyl(propan-2-yl)amine is limited but suggests potential therapeutic applications. Its structure allows for interaction with biological targets, potentially influencing neurotransmitter systems or enzyme activities. Preliminary studies indicate that similar compounds may exhibit antimicrobial or anticancer properties, although specific studies on pentyl(propan-2-yl)amine are necessary to establish its bioactivity conclusively.

The synthesis of pentyl(propan-2-yl)amine typically involves multi-step organic synthesis techniques. A common method includes the reaction of pentylamine with propan-2-ol under controlled conditions to ensure the formation of the desired amine product. This reaction may be catalyzed by acids or bases to enhance yield and purity.

In industrial settings, continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize production efficiency and product quality.

Pentyl(propan-2-yl)amine has several potential applications:

  • Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound can be utilized as a building block for more complex organic molecules.
  • Research: It is relevant in studies involving amine chemistry and may be used as a reference standard in analytical chemistry.

Several compounds share structural or functional similarities with pentyl(propan-2-yl)amine:

Compound NameCAS NumberUnique Features
N-pentylamine111-72-3A simple primary amine without branching
Isopropylamylamine36343-02-9Contains both pentyl and isopropyl groups
3-[Methyl(pentyl)amino]propanoic acid; hydrochloride3140995Incorporates a carboxylic acid moiety
N-pentylglycine120-03-0Lacks the propan-2-yl group
3-Aminohexanoic acid6000-60-0Shorter carbon chain with different biological activity

Uniqueness: The presence of both pentyl and isopropyl groups in pentyl(propan-2-yl)amine distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction profile with biological targets. This unique structure may contribute to its specific reactivity and potential applications in medicinal chemistry.

XLogP3

2.4

Other CAS

36343-02-9

Wikipedia

1-Pentanamine, N-(1-methylethyl)-

Dates

Modify: 2023-08-19

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